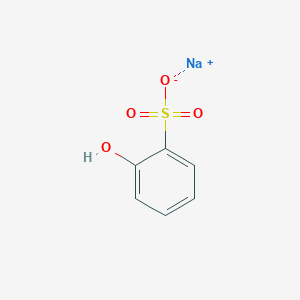

Benzenesulfonic acid, hydroxy-, monosodium salt

Descripción general

Descripción

Benzenesulfonic acid, hydroxy-, monosodium salt (abbreviated BSH) is a compound of sodium, hydrogen, oxygen and sulfur. It is a white, crystalline solid that is soluble in water. BSH is an important chemical compound in the field of organic chemistry, and has many applications in the pharmaceutical and food industries. BSH is also used as a surfactant, a detergent, and a corrosion inhibitor.

Aplicaciones Científicas De Investigación

Environmental and Biological Applications

Benzenesulfonic acid, hydroxy-, monosodium salt, finds applications across various fields of scientific research, particularly focusing on environmental and biological domains. This compound is notably absent in direct mentions within the provided literature. However, insights into related compounds and methodologies indicate the potential utility and relevance of benzenesulfonic acid derivatives in scientific studies.

Advanced Oxidation Processes (AOPs) : Persulfate-based advanced oxidation processes have been highlighted as promising for water treatment, capable of degrading a wide range of organic pollutants. While persulfate itself is the focus, benzenesulfonic acid derivatives could potentially participate in similar redox reactions due to their structural properties, suggesting an area for further exploration in environmental remediation efforts (Lee, von Gunten, & Kim, 2020).

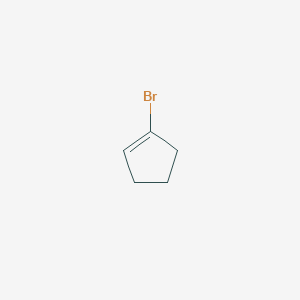

Biodegradation of Hydrocarbons : The study of microbes involved in the anaerobic degradation of BTEX hydrocarbons in groundwater showcases the significance of understanding microbial interactions with complex organic compounds. This compound, shares structural similarities with BTEX components, suggesting its potential as a subject in bioremediation studies (Lueders, 2016).

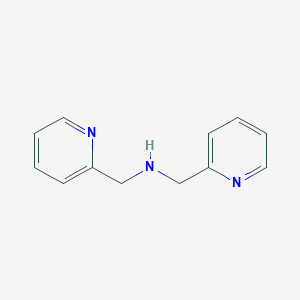

Supramolecular Chemistry : The versatility of benzene-1,3,5-tricarboxamide demonstrates the potential for benzenesulfonic acid derivatives in nanotechnology and polymer processing. Given the structural adaptability of these compounds, they could serve as building blocks for designing new materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

Starch Modification and Functionality : Acid hydrolysis, a chemical modification process, significantly alters the structural and functional properties of starch without disrupting its granular morphology. This methodology could potentially apply to this compound, for modifying its properties for specific industrial applications, pointing towards its role in material science (Wang & Copeland, 2015).

Mecanismo De Acción

Sodium 2-hydroxybenzenesulfonate, also known as Sodium O-phenolsulfonate, Sodium phenolsulfonate, Sodium O-hydroxybenzenesulfonate, or Benzenesulfonic acid, hydroxy-, monosodium salt, is a chemical compound with the formula C6H5NaO4S .

Target of Action

The compound is often used in research and industrial applications, but its specific biological targets remain unclear .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. Specific information on how these factors affect sodium 2-hydroxybenzenesulfonate is currently unavailable .

Safety and Hazards

Análisis Bioquímico

Cellular Effects

It is known that the compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of Sodium 2-hydroxybenzenesulfonate at different dosages in animal models

Propiedades

IUPAC Name |

sodium;2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXAGSNYHSQSRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891714 | |

| Record name | Sodium o-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS] | |

| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenolsulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1300-51-2, 51368-26-4 | |

| Record name | Monosodium phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium O-phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051368264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium o-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-PHENOLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG77NIL0M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What analytical methods are commonly used to determine the concentration of Sodium Phenolsulfonate?

A1: Bromimetry is a reliable method for quantifying Sodium Phenolsulfonate. This technique utilizes a redox reaction between bromine and the compound, with starch serving as an indicator to determine the endpoint. Research has demonstrated that this method offers high precision and accuracy for determining Sodium Phenolsulfonate content. []

Q2: Can Sodium Phenolsulfonate participate in unique reactions with bromine?

A3: Yes, Sodium Phenolsulfonate exhibits interesting reactivity with bromine depending on the reaction medium. In aqueous solutions, it can undergo both bromodesulfonation (an electrophilic substitution) and oxidation to form corresponding p-benzoquinones. Interestingly, only bromodesulfonation is observed when the reaction takes place in methanol. This difference highlights the significant role of solvent effects on the reaction pathway. The formation of p-benzoquinones is proposed to occur through a solvolytic displacement on the intermediate formed by bromine addition to the phenolsulfonate. []

Q3: What are some applications of Sodium Phenolsulfonate in materials science?

A4: Sodium Phenolsulfonate is used as a component in the production of polybutylene terephthalate (PBT) materials. Specifically, it can be incorporated into composite nucleating agents alongside other compounds like calcium carbonate, silicon dioxide, and sodium benzoate. These agents improve the surface properties of PBT, making it suitable for applications such as vehicle lamp decorative rings. The inclusion of sodium phenolsulfonate in the composite nucleating agent contributes to a more efficient manufacturing process by potentially eliminating the need for a primer coating step. []

Q4: Can Sodium Phenolsulfonate be incorporated into polymeric structures?

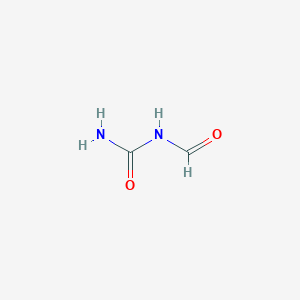

A5: Yes, Sodium Phenolsulfonate can be incorporated into copolymers. For instance, it has been explored in the synthesis of Dimethylol Urea/Phenol/Sodium Phenolsulfonate copolymers. While limited information is available on the specific properties and applications of this specific copolymer, it highlights the versatility of Sodium Phenolsulfonate as a building block in polymer chemistry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.